Indium(1+);triiodide

Radiation detection Semiconductor materials X-ray imaging

CdTe radiation detectors introduce carcinogenic cadmium and solid-solid phase transitions that reduce crystal-growth yield. Indium(I) iodide (InI) circumvents both: • Equivalent photon stopping power to CdTe; 2.0 eV band gap enables room-temperature operation with <1 nA/cm² dark current at 100 V bias • Congruent melting at ~365 °C, no solid-state phase change - reliable Bridgman/PVT crystal growth • Zone-refined detectors resolve 22 keV X-ray photopeaks (¹⁰⁹Cd) at 20 °C; alpha detection from ²⁴¹Am demonstrated • Univalent In(I)⁺ precursor for ortho-C-alkylation of anilines - not replicable with In(III) halides Supplied at 4N-5N purity; moisture-protected inert-sealed packaging. Indium and iodine are low-toxicity elements relative to Cd, Hg, and Pb, reducing waste-handling and PPE costs.

Molecular Formula I3In3
Molecular Weight 725.17 g/mol
Cat. No. B12431453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndium(1+);triiodide
Molecular FormulaI3In3
Molecular Weight725.17 g/mol
Structural Identifiers
SMILES[In+].[In+].[In+].[I-].[I-].[I-]
InChIInChI=1S/3HI.3In/h3*1H;;;/q;;;3*+1/p-3
InChIKeyCHIFXIMRLUOIJX-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Indium(1+);triiodide (Indium Monoiodide) – A Low-Oxidation-State Semiconductor for Advanced Radiation Detection and Catalysis


Indium(1+);triiodide, commonly designated indium monoiodide or indium(I) iodide (InI), is a binary inorganic compound of indium and iodine in the rare +1 oxidation state [1]. Unlike the prevalent indium(III) triiodide (InI₃), InI crystallizes in an orthorhombic layered structure (space group Cmcm) and exhibits semiconducting behavior with a wide band gap. Its high density (5.32 g/cm³) and the high atomic numbers of its constituent elements (Z_In = 49, Z_I = 53) confer a photon stopping power that rivals cadmium telluride (CdTe), while its stable +1 oxidation state enables catalytic pathways inaccessible to In(III) Lewis acids . These attributes position InI as a differentiated candidate for room-temperature X-ray/γ-ray detectors and as a univalent indium source for selective organic transformations.

Why Indium(1+);triiodide Cannot Be Replaced by Indium(III) Iodide or Other Halide Semiconductors


Indium(1+);triiodide (InI) resides at a narrow intersection of electronic, structural, and chemical properties that its closest analogs do not simultaneously satisfy. Indium(III) iodide (InI₃) operates as a Lewis acid catalyst and an indium precursor but lacks the wide band gap (2.0 eV) and high resistivity essential for low-noise semiconductor radiation detection [1]. Conversely, benchmark detector materials such as CdTe offer comparable photon stopping power but introduce toxicity (Cd) and a solid–solid phase transition that complicates crystal growth; InI melts congruently at ~365 °C without any solid-state phase change, enabling straightforward melt-based crystal growth [2]. In organic synthesis, the univalent In(I) cation activates C–C bond formations through mechanisms that In(III) species cannot replicate, as demonstrated by the exclusive ortho-C-alkylation of anilines catalyzed by In(I)⁺ but not by In(III) [3]. Generic substitution across oxidation states or material classes therefore sacrifices at least one critical performance dimension.

Quantitative Differentiation Evidence for Indium(1+);triiodide Against Closest Comparators


Photon Attenuation: InI Matches CdTe and Outperforms Germanium for Hard X-ray/γ-ray Stopping

Indium(1+);triiodide detectors exhibit a photon attenuation coefficient that is significantly higher than that of germanium (Ge) and closely matches that of cadmium telluride (CdTe), the industry-standard room-temperature detector material [1]. The high atomic numbers (Z_In = 49, Z_I = 53) combined with a crystal density of 5.31 g/cm³ give InI a stopping power for 22–662 keV photons approximately equivalent to CdTe (density ~5.85 g/cm³, effective Z ~50), while being roughly 3–5× more attenuating than Ge (Z = 32, density 5.32 g/cm³) across the diagnostic X-ray energy range [2]. This parity with CdTe is achieved without the toxic cadmium component.

Radiation detection Semiconductor materials X-ray imaging

Room-Temperature Resistivity: InI Detectors Achieve ~10⁹ Ω·cm, Enabling Low-Noise Operation

Indium(1+);triiodide single crystals grown via the traveling molten zone method yielded detectors with a resistivity of approximately 3 × 10⁹ Ω·cm at room temperature [1]. Independently, Bridgman-grown InI crystals achieved resistivities of ~2 × 10⁹ Ω·cm (zone-refined starting material) and ~1 × 10⁸ Ω·cm (vapor-synthesized material) [2]. These values are within the operational range of commercial CdTe-based detectors (typical resistivity 10⁹–10¹⁰ Ω·cm) and are sufficient to suppress dark current below 1 nA at bias voltages of 100–300 V, a prerequisite for spectroscopic energy resolution. The wide band gap of 2.0 eV further suppresses thermal carrier generation, giving InI a theoretical noise advantage over narrower-gap materials such as CdTe (1.44 eV) at elevated ambient temperatures [3].

Semiconductor detectors Electrical characterization Low-noise electronics

Crystal Growth Compatibility: InI Melts Congruently at 365 °C Without Solid–Solid Phase Transition

Indium(1+);triiodide exhibits congruent melting at 365 °C and undergoes no solid–solid phase transition between its freezing point and room temperature [1]. This is in marked contrast to indium(III) iodide (InI₃), which melts at only 210 °C, and to the commercially important detector material mercuric iodide (HgI₂), which undergoes a destructive solid–solid phase transition at 127 °C that complicates post-growth cooling. InI single crystals have been successfully grown using both the Bridgman (melt) and physical vapor transport (PVT) techniques, with zone-refined purity reaching 99.998% (4N) to 99.999% (5N) commercially . The absence of polytype formation—a problem plaguing PbI₂ and BiI₃—further simplifies process scale-up [2].

Crystal growth Bridgman technique Semiconductor processing

Catalytic Ortho-C-Alkylation: In(I)⁺ Cation Enables Reactivity Not Achievable with In(III) Lewis Acids

The univalent indium(I) cation, generated from indium(1+);triiodide, catalyzes the ortho-C-alkylation of unprotected anilines with styrenes and alkenes via a tandem hydroamination/Hofmann–Martius rearrangement pathway [1]. Under identical conditions, indium(III) salts such as InI₃ or In(OTf)₃ show negligible or no catalytic activity for this transformation, as the In(III) d¹⁰ configuration favors Lewis acid activation rather than the outer-sphere C–N bond-forming mechanism accessible to the In(I)⁺ ion. Density functional theory (DFT) calculations confirm that the naked In(I)⁺ cation follows an outer-sphere mechanism with a computed activation barrier approximately 8–12 kcal/mol lower than the corresponding In(III)-mediated inner-sphere pathway [2]. The same In(I)⁺ system also catalyzes intramolecular hydroamination of alkenes using unprotected primary and secondary alkenylamines, a transformation where In(III) catalysts lead predominantly to substrate decomposition.

Organic synthesis Indium catalysis C–C bond formation

Procurement-Relevant Application Scenarios for Indium(1+);triiodide


Room-Temperature X-ray and Gamma-Ray Semiconductor Detectors

Indium(1+);triiodide is a direct replacement candidate for CdTe and CdZnTe in spectroscopic radiation detectors where cadmium toxicity is a regulatory or disposal concern [1]. Its photon stopping power is equivalent to CdTe, and its 2.0 eV band gap enables room-temperature operation with dark current densities below 1 nA/cm² at 100 V bias. Detectors fabricated from zone-refined InI crystals have demonstrated clear 22 keV X-ray photopeaks from ¹⁰⁹Cd sources and alpha-particle detection from ²⁴¹Am at 20 °C . The absence of a solid–solid phase transition permits reliable Bridgman or PVT crystal growth, reducing boule-to-boule variability in commercial production.

Univalent Indium(I) Source for Selective C–C Bond-Forming Catalysis

Academic and pharmaceutical process chemistry laboratories can employ indium(1+);triiodide as a precursor to the catalytically active In(I)⁺ cation for ortho-C-alkylation of anilines and intramolecular hydroamination of unactivated alkenes [2]. These transformations are not accessible with In(III) halides or common Lewis acids, making InI a specialized reagent for constructing sterically congested C–C bonds in drug-like scaffolds. The reaction tolerates unprotected primary amines, obviating protecting-group steps and improving atom economy in multi-step syntheses.

High-Purity Precursor for Indium-Containing Thin Films and Infrared Optics

Commercial indium(1+);triiodide is available at 4N–5N (99.99%–99.999%) purity levels with controlled trace-metal specifications, making it suitable as an evaporation source for chemical vapor deposition (CVD) and physical vapor deposition (PVD) of indium-based semiconductor thin films . Its stable +1 oxidation state and layered orthorhombic structure facilitate congruent sublimation, yielding films with low oxygen incorporation. Applications include infrared-transparent conductive coatings and buffer layers in CIGS solar cells, where the use of InI instead of InI₃ can shift the deposition window by 100–150 °C owing to the higher thermal stability of the monoiodide.

Low-Toxicity Alternative in Heavy-Metal Iodide Detector Arrays

For large-area detector arrays in medical CT or security screening, indium(1+);triiodide offers a materially safer alternative to HgI₂ (neurotoxic mercury), PbI₂ (teratogenic lead), and CdTe (carcinogenic cadmium) [1][2]. Both indium and iodine are classified as low-toxicity elements relative to their Group II and Group IV counterparts, reducing the cost of waste handling, personal protective equipment, and regulatory compliance. InI's mechanical stability—superior to the soft, easily cleaved HgI₂ and PbI₂—further enhances device fabrication yields.

Quote Request

Request a Quote for Indium(1+);triiodide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.